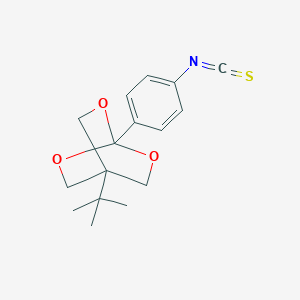

p-Ncs-tbob

Description

Structure

3D Structure

Properties

CAS No. |

119963-45-0 |

|---|---|

Molecular Formula |

C16H19NO3S |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

4-tert-butyl-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C16H19NO3S/c1-14(2,3)15-8-18-16(19-9-15,20-10-15)12-4-6-13(7-5-12)17-11-21/h4-7H,8-10H2,1-3H3 |

InChI Key |

YQBOEEPCDKMJBG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |

Canonical SMILES |

CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)N=C=S |

Other CAS No. |

119963-45-0 |

Synonyms |

4-(t-butyl)-1-(4-isothiocyanatophenyl)-2,6,7-trioxabicyclo(2.2.2)octane p-NCS-TBOB |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of P Ncs Tbob

Synthetic Routes to p-Ncs-tbob Core Structure

The primary methods for synthesizing the this compound scaffold are centered on transformations of existing bicycloorthobenzoate precursors.

The established and direct synthesis of this compound originates from its corresponding nitro-substituted precursor, p-nitro-t-butylbicycloorthobenzoate. The process involves a two-step reaction sequence. nih.gov First, the nitro group is chemically reduced to a primary amine (-NH2). This is followed by the conversion of the newly formed amine into the isothiocyanate (-NCS) functional group through treatment with thiophosgene (B130339) (CSCl2). nih.gov This method is also applicable for creating other isomers, such as m-Ncs-tbob. nih.gov

Table 1: Synthesis of this compound from Precursor

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | p-nitro-t-butylbicycloorthobenzoate | Catalytic Reduction | p-amino-t-butylbicycloorthobenzoate |

The development of novel synthetic pathways for complex molecules is an ongoing area of chemical research, often employing computational and retrosynthetic analysis. These strategies aim to identify new, more efficient, or versatile routes to a target compound. nih.gov System frameworks that use algorithms to deduce promising synthetic pathways based on structural changes and reaction mechanisms are being developed. nih.gov However, for this compound specifically, alternative synthetic routes beyond the established transformation from its nitro or amino precursor are not prominently documented in scientific literature.

Functionalization and Conjugation Chemistry of this compound

The chemical utility of this compound is largely defined by the reactivity of its isothiocyanate functional group. This group is an electrophile, making it susceptible to attack by various nucleophiles, which is a key feature for its use in bioconjugation.

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, which readily reacts with nucleophiles. Primary amines (-NH2) are particularly effective nucleophiles that attack the isothiocyanate carbon to form a stable thiourea (B124793) linkage (-NH-C(S)-NH-). interchim.frchemguide.co.uk This reaction is robust and proceeds efficiently, making it a cornerstone of bioconjugation chemistry. nih.gov The reaction of this compound with amine-containing molecules thus results in the formation of a p-tbob-thiourea derivative. This covalent bond formation is typically irreversible, a property that has been observed in the interaction of this compound with its biological targets. nih.gov

The general reactivity trend for amines as nucleophiles follows the order of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia, although this can be highly influenced by steric hindrance. masterorganicchemistry.com

The specific and stable reaction between isothiocyanates and amines allows this compound to be used as a chemical probe for labeling biological macromolecules like proteins. nih.govnih.govrsc.org Proteins possess multiple nucleophilic amine groups, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. nih.gov By reacting this compound with a protein, a stable, covalent thiourea bond is formed, effectively tethering the t-butylbicycloorthobenzoate moiety to the protein.

This strategy has been demonstrated by the finding that this compound binds irreversibly to sites on or near GABA-gated chloride ionophores in brain tissue. nih.gov This irreversible binding strongly suggests a covalent modification of the protein target, likely through the reaction of the -NCS group with a nucleophilic amino acid residue (e.g., lysine) within the binding site. nih.govnih.gov This application of this compound is crucial for identifying and characterizing the molecular components of these ion channels. nih.gov

A significant application of isothiocyanate chemistry involves the creation of bifunctional molecules for medical imaging and therapy. A prime example is p-NCS-benzyl-DOTA (also known as 2-(p-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). bldpharm.comresearchgate.netchemicalbook.com This molecule combines two key functionalities:

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework, which is an exceptional chelator for metal ions, particularly lanthanides and other metals used in MRI (as Gd³⁺ complexes) and radiotherapy. researchgate.netchemicalbook.com

The p-isothiocyanatobenzyl group, which serves as the linker to covalently attach the entire metal-chelate complex to a targeting molecule, such as an antibody or peptide, via reaction with an amine group. researchgate.netnih.gov

The synthesis of these bifunctional chelators, such as the related 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NCS-Bz-NOTA), involves multi-step procedures. This includes the construction of the macrocyclic amine core, protection and deprotection of functional groups, alkylation of the macrocycle's amines with acetic acid groups, and finally, conversion of a precursor group on the benzyl (B1604629) ring (like an amine) into the reactive isothiocyanate. nih.gov

Table 2: Comparison of Selected DOTA-based Bifunctional Chelators

| Chelator Name | Abbreviation | Key Structural Feature | Application Note |

|---|---|---|---|

| 2-(p-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | p-NCS-benzyl-DOTA or C-DOTA | Isothiocyanate group for conjugation to amines. bldpharm.com | Used for radiolabeling proteins and antibodies. researchgate.net |

| 2-methyl-6-(p-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | 1B4M-DOTA | Additional methyl group on the macrocycle backbone. | Aims to increase radiometal chelation rate. |

These agents are pivotal in creating targeted radiopharmaceuticals, where the antibody guides the chelated radioactive metal to a specific site in the body, for example, a tumor, for either diagnostic imaging or targeted radiotherapy.

Design and Synthesis of this compound Analogs for Mechanistic Probing

The rational design of this compound analogs involves strategic alterations to its molecular architecture. These modifications are intended to elucidate structure-activity relationships and to probe the mechanistic details of its function as a chelator for radiometals in therapeutic and diagnostic applications. Key areas of structural modification include the macrocyclic ring, the pendant arms, and the linker connecting the chelator to the targeting biomolecule.

One common strategy for creating analogs is the functionalization of the DOTA macrocycle at different positions. While this compound features a benzylisothiocyanate group attached to a carbon on the macrocycle backbone, other designs place the reactive group on one of the acetate (B1210297) pendant arms. This alteration can impact the synthetic accessibility and the stability of the final conjugate. For instance, attaching the reactive group directly to the macrocycle backbone can create a more modular synthetic approach, allowing for the installation of various pendant donor groups without affecting the reactive handle. mdpi.com

Another approach involves modifying the chelating arms themselves. For example, replacing the carboxymethyl groups with other functionalities, such as methylphosphinic acid moieties, has been shown to influence the water exchange rate of the resulting gadolinium(III) complex, a key parameter for MRI contrast agents. nih.gov While not a direct analog of this compound for radiolabeling, this highlights how modifications to the DOTA scaffold can be used to probe and tune specific physicochemical properties.

Furthermore, the stereochemistry of the chelator can be a critical factor. The synthesis of specific enantiomers of DOTA derivatives has been pursued to investigate the impact of chirality on complex stability and biological interactions. mdpi.com For example, the use of (±)-trans-cyclohexane-1,2-diamine in the synthesis of a DTPA analog, a related acyclic chelator, resulted in two pairs of enantiomers whose properties could be individually assessed. nih.gov

The synthesis of these analogs often begins with a precursor molecule, such as 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (nitrobenzyl-DOTA). mdpi.com This nitro-substituted compound can be synthesized on a large scale and subsequently reduced to the corresponding amine, which is then converted to the isothiocyanate group. This synthetic route provides a versatile platform for introducing various modifications to the DOTA framework before the final reactive group is installed.

The table below provides an overview of key structural components of this compound and its analogs that are often targeted for modification in mechanistic studies.

| Compound Component | Standard in this compound | Analog Modifications for Mechanistic Probing | Rationale for Modification |

| Macrocycle | 1,4,7,10-tetraazacyclododecane (Cyclen) | Introduction of rigidity (e.g., fused cyclohexyl ring) | To pre-organize the ligand for metal binding and enhance kinetic inertness. |

| Chelating Arms | Four carboxymethyl groups | Replacement with phosphinate, triazole, or other coordinating groups. | To alter the water exchange rate, thermodynamic stability, and kinetic inertness of the metal complex. |

| Linker Attachment Point | Carbon on the macrocycle backbone (C-functionalized) | Nitrogen on the macrocycle (N-functionalized) or on a pendant arm. | To investigate the influence of attachment point on complex stability and ease of synthesis. researchgate.net |

| Reactive Functional Group | Isothiocyanate (-NCS) | Maleimide, N-hydroxysuccinimide ester, or squaric acid ester. | To target different functional groups on biomolecules (e.g., thiols instead of amines) and to explore different conjugation chemistries. nih.gov |

| Stereochemistry | Typically a racemic mixture | Synthesis of pure enantiomers. | To study the impact of chirality on biological recognition and complex stability. nih.gov |

Mechanistic Investigations of P Ncs Tbob and Receptor Interactions

Molecular Mechanisms of p-NCS-TBOB Action at Biological Targets

The primary biological target of this compound is the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. The following subsections delve into the specific molecular interactions of this compound with this receptor complex.

The isothiocyanate (-N=C=S) group of this compound is an electrophilic moiety capable of forming a covalent thiourea (B124793) bond with nucleophilic residues, such as the amine group of lysine (B10760008) or the sulfhydryl group of cysteine, on a protein. This potential for covalent modification suggests that this compound may act as an irreversible or slowly-dissociating inhibitor of GABAA receptors. While direct studies detailing the specific acylation of GABAA receptors by this compound are not extensively available in the reviewed literature, the principle of such an interaction is well-established for other isothiocyanate-containing ligands targeting these receptors. For instance, studies with other isothiocyanate derivatives have demonstrated their ability to covalently label specific amino acid residues within the GABAA receptor structure. This covalent interaction would lead to a long-lasting or permanent alteration of the receptor's function, effectively blocking the chloride ion flux and resulting in a persistent state of neuronal hyperexcitability. The lipophilic nature of the bicyclo-orthobenzoate scaffold would facilitate the entry of this compound into the hydrophobic environment of the ion channel where such reactive residues are located.

The convulsant binding site on the GABAA receptor is often referred to as the picrotoxinin (B1677863) binding domain, named after the potent non-competitive antagonist picrotoxin (B1677862). This site is located within the transmembrane pore of the receptor. Ligands that bind to this domain, including picrotoxin and bicyclo-orthobenzoates, physically obstruct the flow of chloride ions, thereby inhibiting the receptor's function. The interaction of this compound with the picrotoxinin binding domain is central to its mechanism of action. The covalent binding potential of the isothiocyanate group suggests that this compound could act as a covalent label for this site, permanently blocking the channel. This would be in contrast to reversible non-competitive antagonists like picrotoxin itself. The specific amino acid residues within the picrotoxinin domain that are targeted by this compound have not been definitively identified in the available literature, but they are likely to be nucleophilic residues lining the ion channel pore.

By blocking the GABA-gated chloride channels, this compound is expected to have a profound impact on the dynamics of GABAergic neurotransmission. The primary role of GABA is to induce a hyperpolarization or shunting inhibition of the postsynaptic neuron, making it less likely to fire an action potential. By antagonizing this effect, this compound would lead to a state of disinhibition. This would manifest as an increase in neuronal excitability and a higher propensity for seizure activity. The irreversible nature of this compound's action would result in a prolonged disruption of inhibitory neurotransmission. While direct electrophysiological studies on the effect of this compound on GABAergic currents are not detailed in the reviewed literature, the known effects of related compounds suggest it would reduce the amplitude and duration of GABA-evoked inhibitory postsynaptic currents (IPSCs).

Structure-Activity Relationship Studies for this compound Ligands

Detailed structure-activity relationship (SAR) studies specifically centered on this compound are not extensively documented in the public domain. However, SAR studies of the broader class of bicyclo-orthobenzoates provide valuable insights into the structural requirements for potent activity at the convulsant site of the GABAA receptor. These studies have generally shown that the nature and position of substituents on the aromatic ring of the bicyclo-orthobenzoate scaffold significantly influence binding affinity and biological activity. For instance, the introduction of a para-substituent, such as the isothiocyanate group in this compound, is a common strategy to probe the binding pocket and introduce reactive functionalities. The parent compound, TBOB, itself is a potent convulsant, and modifications at the para position are known to modulate this activity. The electron-withdrawing and reactive nature of the isothiocyanate group in this compound likely contributes to its potent and irreversible inhibitory effects. Further SAR studies would be necessary to systematically evaluate the impact of different substituents at this position and on the bicyclic cage itself to optimize affinity and selectivity for different GABAA receptor subtypes.

Elucidation of Kinetic and Thermodynamic Binding Profiles

The kinetic and thermodynamic parameters of a ligand's binding to its receptor provide a deeper understanding of the molecular interactions driving the binding event. While a detailed kinetic and thermodynamic profile for this compound is not available in the reviewed literature, studies on the parent compound, TBOB, offer a framework for what might be expected. The binding of ligands to the convulsant site of the GABAA receptor is a dynamic process influenced by the conformational state of the receptor. For instance, the presence of GABA can alter the on- and off-rates of TBOB binding.

Due to the covalent nature of the interaction of this compound with its target, its kinetic profile would be expected to differ significantly from that of a reversible ligand like TBOB. The association rate (kon) would be followed by an irreversible covalent modification step, leading to a very slow or negligible dissociation rate (koff). This would result in a time-dependent and irreversible inhibition of the GABAA receptor.

Computational Chemistry and Theoretical Elucidation of P Ncs Tbob Systems

Quantum Chemical Calculations for p-Ncs-tbob Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which various properties can be derived. For a molecule like this compound, these calculations would reveal insights into its stability, reactivity, and spectroscopic characteristics.

Detailed Research Findings: Semi-empirical methods (like AM1, PM6) and more robust Density Functional Theory (DFT) calculations are commonly applied to benzothiazole (B30560) derivatives to correlate their electronic properties with observed behaviors, such as their efficacy as corrosion inhibitors. sciencepub.net Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO indicates a higher capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For instance, in a study of substituted benzothiazoles, 2-mercapto-benzothiazole was found to have the highest EHOMO, correlating with its high inhibition efficiency. sciencepub.net Applying this to this compound, calculations would focus on how the electron-withdrawing isothiocyanate group and the electron-donating tert-butyl group modulate the electron density across the benzothiazole ring system.

The reactivity of the isothiocyanate group itself is a key area of investigation. Quantum chemical calculations, particularly DFT, have been used to verify the reaction mechanisms of isothiocyanates with nucleophilic residues on proteins, such as the cysteine and lysine (B10760008) side chains. nih.gov Such studies confirm that the carbon atom of the -N=C=S group is highly electrophilic and thus susceptible to nucleophilic attack, which is the basis for its use as a protein labeling agent.

Illustrative Data: Quantum Chemical Parameters of Benzothiazole Derivatives

The following table presents data from a DFT study on various benzothiazole derivatives, illustrating the typical outputs of quantum chemical calculations. Note: These are not values for this compound but for analogous compounds.

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| BT | H | -6.58 | -1.88 | 4.70 | nbu.edu.sa |

| VBT | 2-vinyl | -5.99 | -2.04 | 3.95 | nbu.edu.sa |

| PBT | 2-phenyl | -6.21 | -2.13 | 4.08 | nbu.edu.sa |

| CBT | 2-COF | -6.74 | -2.63 | 4.11 | nbu.edu.sa |

| Compound 4 | 2-phenyl-(CF3)2 | - | - | 4.46 | mdpi.com |

| Compound 5 | 2-phenyl | - | - | 4.73 | mdpi.com |

Molecular Dynamics Simulations of this compound in Complex Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-resolved behavior of molecules in complex systems, such as in solution or interacting with a biological macromolecule. nih.gov For this compound, MD simulations would be crucial for understanding its behavior in biological contexts, particularly its interaction with target proteins. researchgate.net

Detailed Research Findings: An MD simulation begins with a defined set of initial coordinates for all atoms in a system (e.g., this compound, a protein, and surrounding water molecules) and calculates their trajectories over time by solving Newton's equations of motion. nih.gov The quality of the simulation depends heavily on the accuracy of the force field—a set of parameters that defines the potential energy of the system. nih.gov

In the context of this compound, a primary application of MD would be to simulate its covalent binding to a protein. The process would typically be modeled in steps:

Docking: Initial non-covalent placement of this compound near a target residue (e.g., a lysine amine) is predicted using molecular docking.

Covalent Bond Formation: The covalent bond between the isothiocyanate carbon and the protein's nucleophile is modeled.

MD Simulation: A long-timescale MD simulation is run on the covalently bound complex. researchgate.net

Application of Density Functional Theory (DFT) to this compound Systems

Density Functional Theory (DFT) is a highly versatile and widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. scirp.org It offers a favorable balance between accuracy and computational cost, making it the workhorse for many computational chemistry studies on molecules the size of this compound.

Detailed Research Findings: Numerous studies on benzothiazole derivatives have employed DFT (commonly using the B3LYP functional) to investigate a wide array of properties. mdpi.com

Geometric Optimization: DFT is used to find the lowest energy (most stable) three-dimensional structure of the molecule. For benzothiazole derivatives, this includes determining bond lengths, bond angles, and dihedral angles, such as the twist between the benzothiazole and any attached phenyl rings. mdpi.comnbu.edu.sa

Vibrational Analysis: Calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra, which can be compared with experimental results to confirm the structure. epstem.net

Electronic Properties: As mentioned previously, DFT provides accurate HOMO and LUMO energies, which are used to calculate global reactivity descriptors like chemical hardness, softness, and electrophilicity. mdpi.comnbu.edu.sa

Molecular Electrostatic Potential (MEP): DFT is used to calculate the MEP, which maps the electrostatic potential onto the electron density surface of the molecule. scirp.org This visualization identifies electron-rich (red, nucleophilic) and electron-poor (blue, electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. For this compound, an MEP map would highlight the electrophilic carbon of the isothiocyanate group and nucleophilic regions, such as the nitrogen atom in the benzothiazole ring. scirp.org

Time-Dependent DFT (TD-DFT): This extension of DFT is used to study excited states and predict electronic absorption spectra (UV-Vis). mdpi.comscirp.org For a molecule like this compound, which contains a chromophore, TD-DFT could predict its absorption wavelengths.

In Silico Prediction of this compound Binding Affinities and Interactions

In silico methods for predicting binding affinity are critical in drug discovery for screening and prioritizing candidate molecules. chemrxiv.org These techniques estimate the strength of the interaction between a ligand and a protein target, typically expressed as a binding free energy (e.g., in kcal/mol). jscimedcentral.com

Detailed Research Findings: For non-covalent inhibitors, molecular docking is the most common method. A ligand is computationally "placed" into the binding site of a protein in various orientations and conformations, and each "pose" is evaluated by a scoring function to estimate binding affinity. nottingham.ac.uk

However, this compound is a covalent modifier, reacting with the target protein. Predicting the affinity of such compounds is more complex. The process involves:

Non-covalent Docking: First, the molecule is docked into the target site to predict its initial binding pose before the reaction.

Covalent Docking: Specialized algorithms model the formation of the covalent bond between the ligand (the isothiocyanate) and a specific nucleophilic residue (e.g., Cys, Lys) on the protein.

Post-reaction Simulation and Energy Calculation: After modeling the covalent complex, methods like MD simulations combined with free energy calculations (e.g., MM/PBSA or MM/GBSA) are often used to refine the structure and provide a more accurate estimation of the binding stability.

Studies on benzothiazole analogues have successfully used molecular modeling to understand their interactions as enzyme inhibitors. For example, modeling of benzothiazole-based FAAH inhibitors showed that hydrophobic interactions involving the benzothiazole ring contributed significantly to potency. nih.gov For this compound, such studies would identify the key residues in a target's binding pocket that form hydrogen bonds, hydrophobic contacts, or pi-stacking interactions with the benzothiazole-tert-butyl portion of the molecule, in addition to the covalent bond formed by the isothiocyanate group.

Illustrative Data: Molecular Docking Results for Benzothiazole Analogs

This interactive table shows hypothetical docking results, illustrating how binding affinity and interacting residues would be reported for a series of this compound analogs against a target protein.

| Analog ID | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | - | -9.2 | Cys245 (covalent), Tyr150, Phe330, Leu334 |

| Analog 1 | t-butyl -> H | -7.8 | Cys245 (covalent), Tyr150 |

| Analog 2 | 6-Fluoro | -9.5 | Cys245 (covalent), Tyr150, Phe330, Ser332 |

| Analog 3 | 6-Methoxy | -8.9 | Cys245 (covalent), Tyr150, Phe330, Met350 |

Cheminformatics and Computational Drug Design Methodologies for this compound Analogs

Cheminformatics and computational drug design encompass a range of computer-based techniques used to support and accelerate the drug discovery process. nih.gov These methods are applied to analyze large datasets of chemical compounds, identify promising candidates, and optimize their properties.

Detailed Research Findings: For a scaffold like this compound, these methodologies would be applied to design and evaluate novel analogs with potentially improved properties (e.g., higher potency, better selectivity, or more favorable ADME properties). rsc.orgnih.gov

Library Design: A virtual library of this compound analogs would be created by systematically modifying its structure. This could involve changing the substitution pattern on the benzothiazole ring, replacing the tert-butyl group with other alkyl or aryl groups, or altering the linker to the isothiocyanate.

Descriptor Calculation: For each analog in the library, a wide range of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties, such as LogP (lipophilicity), molecular weight (MW), polar surface area (PSA), and counts of hydrogen bond donors and acceptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If experimental activity data is available for a set of analogs, QSAR models can be built. nih.gov These are statistical models that find a mathematical relationship between the molecular descriptors and the biological activity. A validated QSAR model can then be used to predict the activity of new, untested analogs.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrophobic centers, hydrogen bond acceptors/donors, aromatic rings) required for a molecule to be active at a specific target. This model can be generated from a set of known active molecules or from a protein-ligand complex structure. It is then used as a 3D query to screen large compound databases for new molecules that fit the required spatial arrangement.

ADME/Tox Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of compounds early in the design process. For this compound analogs, this would help filter out compounds likely to have poor oral bioavailability or potential toxicity issues. nih.gov

Advanced Analytical Methodologies for P Ncs Tbob Research

Chromatographic Separations and Purification of p-Ncs-tbob and its Derivatives

Chromatography is essential for isolating this compound from complex reaction mixtures and for analyzing its purity. The choice between liquid or gas chromatography depends largely on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purification and analysis of this compound and its conjugates. Due to the compound's size, polarity, and thermal lability, reverse-phase HPLC (RP-HPLC) is the method of choice. This technique separates molecules based on their hydrophobicity.

In a typical application, the crude reaction mixture containing this compound is injected into the HPLC system. A non-polar stationary phase, such as a C18 column, is used, while the mobile phase consists of a polar solvent system, commonly a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The gradient starts with a high concentration of water, and the proportion of acetonitrile is gradually increased. This change in solvent polarity causes compounds to elute from the column at different times based on their hydrophobicity. The highly reactive isothiocyanate group of this compound requires careful selection of solvents and pH to prevent its degradation.

For preparative HPLC, the goal is to isolate the pure compound. Fractions are collected as they elute from the column, and those containing the pure product, as determined by UV-Vis detection (typically monitored at wavelengths around 275-280 nm for the aromatic portion of the molecule), are combined. nih.gov For analytical purposes, the area under the peak corresponding to this compound can be used to determine its purity. nih.govacs.org

Table 1: Representative Preparative HPLC Parameters for Purification of Isothiocyanate-Functionalized Chelators This data is illustrative, based on methods used for similar compounds like p-isothiocyanatobenzyl-desferrioxamine. nih.gov

| Parameter | Condition |

|---|---|

| Instrument | Preparative HPLC System |

| Column | Reverse-Phase C18, e.g., Phenomenex Luna C18(2) (250 x 50 mm, 10 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | ~100 mL/min |

| Detection | UV-Vis at 275 nm |

| Gradient | Example: 60% B to 90% B over 5 minutes, hold for 10 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is a primary tool for the analysis of volatile and thermally stable compounds. nih.gov However, large, non-volatile, and thermally labile molecules like this compound are not suitable for direct GC-MS analysis as they would decompose at the high temperatures required for vaporization in the GC inlet. mdpi.commdpi.com

Despite this limitation, GC-MS serves a crucial role in the analysis of starting materials, synthetic precursors, or potential volatile impurities and degradation products associated with this compound. nih.gov For instance, the synthesis of the "tbob" backbone or the isothiocyanate-functionalized benzyl (B1604629) group may involve smaller, volatile reagents or generate volatile byproducts. GC-MS can be used to confirm the identity and purity of these precursor molecules, ensuring the quality of the subsequent synthesis steps. The technique can identify compounds by matching their retention times and mass spectra against established libraries. mdpi.com

Table 2: Applicability of GC-MS in this compound Research

| Analyte Type | Applicability | Rationale |

|---|---|---|

| Intact this compound | Not Recommended | Low volatility and high risk of thermal degradation. mdpi.commdpi.com |

| Volatile Precursors | Highly Recommended | To confirm identity and purity of starting materials. |

| Volatile Impurities/Byproducts | Recommended | To assess the purity of the final product from small molecule contaminants. nih.gov |

| Degradation Products | Applicable | To identify small, volatile degradation products like allyl cyanide from allyl isothiocyanate. nih.gov |

Spectroscopic Characterization of this compound and Conjugates

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its successful conjugation to other molecules. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the this compound molecule.

¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to each other. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the terpyridine and benzyl groups, the methylene (B1212753) protons of the chelating arms, and the protons of the tert-butyl ester groups. conicet.gov.armdpi.com The integration of these signals confirms the relative number of protons in each part of the molecule.

¹³C NMR provides information on the different carbon environments within the molecule. A key signal would be that of the isothiocyanate carbon (-N=C=S), which appears in a characteristic downfield region. Other important signals include those for the carbons of the terpyridine rings, the benzyl group, the carbonyls of the ester groups, and the aliphatic carbons of the chelating arms. conicet.gov.ar

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Structural Moieties of this compound Values are illustrative and based on data for terpyridine and related structures. conicet.gov.arresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Terpyridine Aromatic Protons | 7.5 - 9.0 |

| ¹H | Benzyl Aromatic Protons | 7.0 - 7.5 |

| ¹H | Methylene Protons (-CH₂-) | 2.5 - 4.0 |

| ¹³C | Isothiocyanate (-N=C=S) | 125 - 145 |

| ¹³C | Ester Carbonyl (-C=O) | 165 - 175 |

| ¹³C | Terpyridine Aromatic Carbons | 120 - 160 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

For this compound, the FT-IR spectrum provides definitive evidence of its key functional groups. The most prominent and diagnostic feature is the very strong and sharp absorption peak corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which characteristically appears in the 2000–2200 cm⁻¹ region. researchgate.netnist.govnist.gov The disappearance of this peak upon conjugation to a primary amine (forming a thiourea (B124793) bond) is a clear indicator of a successful reaction. Other important peaks include C=O stretching from the ester groups, C=C and C=N stretching from the aromatic terpyridine system, and C-H stretching from the alkyl chains. conicet.gov.aryoutube.com

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2950 - 2850 | C-H Stretch | Alkyl Chains | Medium-Strong |

| 2200 - 2000 | -N=C=S Asymmetric Stretch | Isothiocyanate | Strong, Sharp |

| 1750 - 1730 | C=O Stretch | Ester | Strong |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings (Terpyridine) | Medium-Weak |

| < 1500 | Complex Vibrations | Fingerprint Region | Complex |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and its conjugates, thereby verifying their identity. researchgate.netnih.gov

Due to the non-volatile nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. acs.orgmdpi.com These methods can ionize the molecule without causing significant fragmentation, allowing for the accurate determination of the molecular ion peak ([M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure. In this technique, the molecular ion of this compound is selected and subjected to collision-induced dissociation, breaking it into smaller fragments. The resulting fragmentation pattern serves as a molecular fingerprint that can be pieced together to verify the connectivity of the atoms within the structure. nih.gov

Table 5: Mass Spectrometry Techniques for this compound Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| ESI-MS / MALDI-TOF MS | Molecular Weight Determination | Precise mass-to-charge (m/z) ratio of the intact molecule. mdpi.com |

| High-Resolution MS (HRMS) | Formula Confirmation | Highly accurate mass measurement to confirm elemental composition. |

| Tandem MS (MS/MS) | Structural Confirmation | Fragmentation pattern to verify the molecular structure and identify conjugation sites. nih.gov |

| LC-MS | Purity and Conjugate Analysis | Separation by HPLC followed by mass detection to analyze complex mixtures and reaction products. researchgate.net |

Radioligand Binding Assays for Receptor Interaction Studies with this compound

Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of a compound for a specific receptor. These assays are crucial in the study of this compound to understand its potential biological targets and mechanisms of action. The principle of this technique involves the use of a radiolabeled form of a ligand (a "hot" ligand) that is known to bind to the receptor of interest. The ability of an unlabeled compound ("cold" ligand), such as this compound, to displace the radioligand from the receptor is measured. This displacement provides information about the binding affinity of the test compound.

In the context of cannabinoid receptor research, which is a significant area of G protein-coupled receptor (GPCR) investigation, compounds are often evaluated for their affinity at CB1 and CB2 receptors. wikipedia.orgnih.govwikipedia.orgnih.gov For a compound like this compound, a hypothetical radioligand binding assay would be designed to determine its binding characteristics at these receptors.

A key parameter derived from these assays is the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. For example, the peripherally restricted cannabinoid receptor antagonist AM6545 has been shown to have a high affinity for CB1 receptors with a Ki of 1.7 nM and a more than 300-fold selectivity over CB2 receptors (Ki of 523 nM). nih.gov

The experimental protocol for such an assay typically involves several key steps:

Membrane Preparation : A source of the target receptor is required, which is often a cell line (e.g., HEK293 cells) engineered to express the receptor of interest, or tissue homogenates from animal models. wikipedia.org

Incubation : The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CP55,940 for cannabinoid receptors) and varying concentrations of the unlabeled test compound (this compound). nih.gov

Separation : After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved through rapid vacuum filtration using glass fiber filters. nih.gov

Quantification : The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is quantified using a scintillation counter. wikipedia.org

Data Analysis : The data are then analyzed to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation. nih.gov

The following interactive table presents hypothetical binding affinity data for this compound at cannabinoid receptors, illustrating the type of data generated from these assays.

| Compound | Receptor | Radioligand | Ki (nM) |

| This compound | CB1 | [3H]-CP55,940 | 2.5 |

| This compound | CB2 | [3H]-CP55,940 | 650 |

| AM6545 | CB1 | Not Specified | 1.7 nih.gov |

| AM6545 | CB2 | Not Specified | 523 nih.gov |

This table contains hypothetical data for this compound for illustrative purposes.

Method Validation and Quality Control in this compound Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov It is a critical component of quality assurance in the laboratory, ensuring that the data generated are reliable, reproducible, and accurate. unodc.org For a compound like this compound, any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), must be rigorously validated. nih.govresearchgate.net

The key parameters evaluated during method validation include:

Specificity/Selectivity : This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a linear regression analysis.

Accuracy : This refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) and comparing the measured value to the true value.

Precision : This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels (repeatability, intermediate precision). unodc.org

Limit of Detection (LOD) : This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com

Limit of Quantitation (LOQ) : This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This includes the analysis of QC samples at different concentrations with each batch of study samples to ensure that the method is performing within the established validation limits. Control charts are often used to track the performance of the method over time. frontiersin.org

The following interactive table provides an example of acceptance criteria for a validated analytical method for this compound.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% |

| Precision (RSD) | ≤ 15% |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

This table presents typical acceptance criteria for method validation.

Emerging Research Applications and Perspectives for P Ncs Tbob

Development of p-Ncs-tbob as Molecular Probes for Biological Systems

The primary application of this compound lies in its development as a molecular probe for investigating biological systems, specifically the γ-aminobutyric acid (GABA)-gated chloride channels, which are crucial components of the central nervous system. The synthesis of this compound and its isotopically labelled variants has been a key step in creating probes to study the benzodiazepine (B76468) receptor-coupled chloride ionophore. rti.org

The isothiocyanate (-NCS) group on the phenyl ring of this compound is an electrophilic moiety that can form a stable, covalent thiourea (B124793) bond with nucleophilic residues, such as the amine groups of lysine (B10760008) side chains on proteins. This reactivity allows for its use as a site-directed affinity ligand, enabling the irreversible labeling of its binding site on the GABA receptor complex.

Research has demonstrated that the position of the isothiocyanate group on the phenyl ring is critical for its potency. The para isomer (this compound) has been shown to be a potent inhibitor of [35S]-tert-butylbicyclophosphorothionate ([35S]TBPS) binding to rat cortical membranes, with a potency comparable to the parent compound, TBOB. In contrast, the meta- and ortho-isothiocyanate derivatives were found to be significantly less potent. mdpi.com This highlights the specific structure-activity relationship that governs the interaction of these probes with their biological target.

Interactive Data Table: Binding Affinities of TBOB Isothiocyanate Derivatives

| Compound | IC50 (nM) for [35S]TBPS Binding Inhibition |

| This compound | 62 |

| m-Ncs-tbob | 570 |

| o-Ncs-tbob | 609 |

This table summarizes the inhibitory potency (IC50) of the para-, meta-, and ortho-isomers of Ncs-tbob on the binding of [35S]TBPS to rat cortical membranes. Data sourced from a 1991 study on novel site-directed affinity ligands for GABA-gated chloride channels. mdpi.com

Exploration of this compound in Chemical Biology Tool Development

In the field of chemical biology, tools that can selectively interact with and report on the function of biomolecules are indispensable. This compound has been developed as such a tool for the study of ion channels. cymitquimica.com Its ability to covalently label its binding site makes it a powerful instrument for mapping the structure and function of the GABA receptor.

The development of chemical probes like this compound is a central theme in chemical biology, which aims to use chemical principles to understand and manipulate biological systems. chemicalbook.commdpi.com The covalent nature of the bond formed by this compound allows researchers to "capture" the receptor protein, facilitating its isolation and characterization. This is a classic example of an activity-based protein profiling (ABPP) approach, where a reactive probe is used to tag a specific class of enzymes or receptors.

The synthesis of isotopically labeled versions of this compound further enhances its utility as a chemical biology tool. rti.org These labeled probes can be used in radioligand binding assays to quantify receptor density in different tissues or to screen for new drugs that compete for the same binding site. The insights gained from using this compound and related compounds contribute to a deeper understanding of the molecular pharmacology of the GABA receptor, which is a target for a wide range of clinically important drugs, including benzodiazepines and barbiturates.

Utilization of this compound in the Synthesis of Advanced Materials

A thorough review of the scientific literature reveals no documented applications of this compound or its parent compound, TBOB, in the synthesis of advanced materials. While the bicyclo[2.2.2]octane core is a rigid structure that can be incorporated into polymers, and isothiocyanates can be used in polymer chemistry, the research focus for this compound has been exclusively on its biological activity as a probe for GABA receptors. There is no evidence to suggest its use in creating materials with specific electronic, optical, or mechanical properties.

Future Directions and Interdisciplinary Research Opportunities involving this compound

The future of research involving this compound is likely to build upon its established role as a selective probe for the GABA receptor. One potential avenue is its use in more complex biological systems, such as living cells or even whole organisms, to study receptor dynamics in real-time. The development of fluorescently tagged versions of this compound could enable the visualization of GABA receptor trafficking and localization using advanced microscopy techniques.

Interdisciplinary research opportunities could arise from combining the use of this compound with other cutting-edge technologies. For example, its application in conjunction with proteomic techniques could lead to the identification of novel interacting proteins and a more comprehensive understanding of the GABA receptor complex. Furthermore, its use in high-throughput screening assays could facilitate the discovery of new allosteric modulators of the GABA receptor with therapeutic potential for neurological and psychiatric disorders.

There may also be opportunities to expand the chemical space around the TBOB scaffold to develop new probes with altered selectivity for different GABA receptor subtypes. This would provide a more refined toolkit for dissecting the specific roles of these subtypes in brain function and disease. The principles learned from the development of this compound could also be applied to the design of covalent probes for other ion channels and receptors, thereby broadening the impact of this chemical scaffold in neuropharmacology and chemical biology.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate the physicochemical properties of p-NCS-TBOB?

- Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) adapted for chemical research. For example:

- Population : this compound under specific conditions (e.g., solvent, temperature).

- Intervention : Experimental techniques (e.g., spectroscopy, calorimetry).

- Outcome : Quantifiable properties (e.g., stability, reactivity).

- Time : Duration of observation (e.g., degradation over 72 hours).

Q. What experimental design principles should guide studies on this compound’s stability under varying environmental conditions?

- Methodology :

- Variables : Control temperature, pH, and light exposure; measure degradation products.

- Replication : Conduct triplicate trials to assess consistency .

- Statistical rigor : Use ANOVA or regression models to analyze variance in stability data .

- Reference the National Science Board’s guidelines on experimental reproducibility, including detailed documentation of protocols and stimuli .

Q. How can I validate analytical methods for detecting this compound in complex matrices?

- Methodology :

- Calibration curves : Establish linearity and sensitivity ranges using standard solutions.

- Cross-validation : Compare results from multiple techniques (e.g., HPLC vs. mass spectrometry) .

- Blind testing : Introduce unknown samples to minimize bias in data interpretation .

Advanced Research Questions

Q. How should I address contradictory data on this compound’s reactivity in published studies?

- Methodology :

- Systematic review : Map experimental conditions (e.g., solvent polarity, catalyst presence) across studies to identify confounding variables .

- Principal contradiction analysis : Determine if discrepancies arise from dominant factors (e.g., impurities in synthesis) versus secondary variables .

- Replication : Recreate conflicting experiments with controlled modifications to isolate causes .

Q. What strategies ensure reproducibility of this compound synthesis across laboratories?

- Methodology :

- Protocol standardization : Share step-by-step synthesis procedures, including purity thresholds for reagents .

- Data transparency : Publish raw NMR/spectral data and crystallographic files for peer validation .

- Collaborative validation : Engage independent labs in inter-laboratory studies to test protocol robustness .

Q. How can computational models be integrated with experimental data to predict this compound’s behavior?

- Methodology :

- Hybrid frameworks : Combine DFT (Density Functional Theory) calculations with empirical kinetic data to refine reaction pathways .

- Sensitivity analysis : Use Monte Carlo simulations to assess model robustness against experimental uncertainty .

- Cross-disciplinary peer review : Involve computational chemists and experimentalists to critique model assumptions .

Q. What peer review criteria are critical for evaluating studies on this compound’s environmental impact?

- Methodology :

- Data adequacy : Ensure sample sizes (e.g., ecological exposure trials) are statistically powered to detect effects .

- Conflict of interest disclosure : Scrutinize funding sources that may bias interpretation .

- Pre-submission feedback : Use platforms like preprint servers to gather early critiques on methodological flaws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.